Tert-butyl 2-amino-3-pyrrol-1-ylpropanoate
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Overview
Description
Tert-butyl 2-amino-3-pyrrol-1-ylpropanoate is a chemical compound that features a tert-butyl ester group, an amino group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-pyrrol-1-ylpropanoate typically involves the esterification of the corresponding amino acid derivative. One common method involves the reaction of tert-butanol with the amino acid derivative in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . This method is efficient and yields the desired ester in good quantities.
Industrial Production Methods
Industrial production of tert-butyl esters often employs similar esterification techniques but on a larger scale. The use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions has also been reported as an efficient method for the preparation of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-pyrrol-1-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino group and the pyrrole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products.
Scientific Research Applications
Tert-butyl 2-amino-3-pyrrol-1-ylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-pyrrol-1-ylpropanoate involves its interaction with specific molecular targets. The amino group and the pyrrole ring can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact mechanism depends on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(substituted benzamido) phenylcarbamate: Known for its anti-inflammatory activity.
5-Amino-pyrazoles: Used in organic and medicinal synthesis.
Uniqueness
Tert-butyl 2-amino-3-pyrrol-1-ylpropanoate is unique due to its combination of a tert-butyl ester group, an amino group, and a pyrrole ring
Properties
IUPAC Name |
tert-butyl 2-amino-3-pyrrol-1-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)9(12)8-13-6-4-5-7-13/h4-7,9H,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCSJOPEFACALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN1C=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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